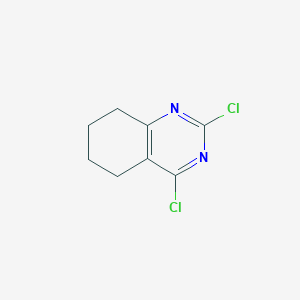

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAXPKVNVXMVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504065 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-85-1 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Properties, Reactivity, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dichlorinated Scaffold

In the landscape of modern medicinal chemistry, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline stands out as a pivotal heterocyclic intermediate. Its structure, featuring a pyrimidine ring fused to a cyclohexene, is adorned with two chlorine atoms that serve as versatile handles for synthetic elaboration. These chlorine atoms are not created equal; their differential reactivity is the key to the molecule's utility, enabling chemists to perform sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled and predictable construction of complex molecular architectures.

This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and synthetic applications of this compound. We will move beyond a simple recitation of facts to explain the underlying principles that govern its behavior, offering field-proven insights for its practical application in a research and development setting. This molecule is a cornerstone for building libraries of compounds for screening and is particularly noted as a precursor for agents targeting the central nervous system and cardiovascular diseases.[1]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral data is the foundation of its effective use in synthesis. The properties of this compound are well-defined, providing a clear fingerprint for identity and purity confirmation.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for reaction setup, purification, and regulatory documentation.

| Property | Value | Reference |

| CAS Number | 1127-85-1 | [1][2] |

| Molecular Formula | C₈H₈Cl₂N₂ | [1][3][4] |

| Molecular Weight | 203.07 g/mol | [3][4] |

| Appearance | Yellow solid | [2] |

| Melting Point | 72-73 °C | [1] |

| Boiling Point | 325.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | Clc1nc(Cl)c2CCCCc2n1 | [3][4] |

| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The following data are characteristic of this compound.

| Technique | Data (Solvent: CDCl₃, 400 MHz for ¹H NMR) | Interpretation |

| ¹H NMR | δ 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H) | The signals correspond to the protons on the saturated tetrahydro- portion of the ring system. The two signals at 2.88 and 2.73 ppm represent the two methylene groups adjacent to the pyrimidine ring (C5 and C8), while the broad singlet at 1.8 ppm accounts for the remaining four protons (C6 and C7).[2] |

| Mass Spec. | m/z: 203.1 [M+H]⁺ | The mass-to-charge ratio confirms the molecular weight of the protonated parent molecule.[2] The characteristic isotopic pattern for two chlorine atoms would also be a key feature in the full spectrum. |

Synthesis Protocol: From Dione to Dichloride

The most common and reliable synthesis of this compound involves the chlorination of its corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The protocol leverages phosphoryl chloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Workflow

This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data above, ensures the production of high-purity material ready for subsequent reactions.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction: In a flask equipped with a reflux condenser and under an inert atmosphere, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (e.g., 8.0 g) with phosphoryl chloride (e.g., 40 mL).[2]

-

Heating: Heat the mixture to 120 °C and maintain for 1 hour. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Quenching & Extraction: After cooling to room temperature, carefully remove the excess phosphoryl chloride by distillation under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (e.g., 400 mL) and partition it with water (e.g., 200 mL).[2]

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[2]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.[2]

Expertise Insight: The use of excess POCl₃ ensures complete conversion of the dione. The aqueous workup must be performed cautiously due to the reactivity of residual POCl₃ with water. The NaHCO₃ wash is critical to remove acidic impurities that could interfere with subsequent nucleophilic substitution reactions.

Core Reactivity: The Principle of Regioselective SNAr

The synthetic power of this compound lies in the differential electrophilicity of its C2 and C4 carbon atoms. This allows for a predictable and sequential reaction with nucleophiles.

Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Scientific literature consistently shows that for 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[5][6] The substitution at the C2 position requires harsher conditions (e.g., higher temperatures).[5]

Causality of Regioselectivity:

-

C4 Position (More Reactive): The C4 carbon is analogous to a vinylogous iminoyl chloride. The nitrogen at position 3 provides strong electron-withdrawing activation, and the intermediate (Meisenheimer complex) formed upon nucleophilic attack can be effectively stabilized by resonance involving this nitrogen.

-

C2 Position (Less Reactive): The C2 carbon is flanked by two nitrogen atoms. While this increases its electrophilicity, the introduction of an electron-donating nucleophile at the C4 position reduces the overall electron deficiency of the ring, thereby deactivating the C2 position towards a second substitution.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1127-85-1 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Intended Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities.[1][2][3] Among its many derivatives, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline serves as a highly versatile intermediate for synthesizing novel therapeutic agents. Its reactive chlorine atoms at the C2 and C4 positions allow for tailored functionalization, making it a valuable building block in drug discovery pipelines.[1][4] This technical guide presents a comprehensive, multi-technique strategy for the unambiguous structural elucidation of this key intermediate. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, multi-dimensional NMR, IR Spectroscopy, and confirmatory chemical reactions creates a self-validating system for structural verification, ensuring the highest degree of scientific integrity.

Chapter 1: The Elucidation Strategy: A Framework of Hypothesis and Confirmation

The structural elucidation of a newly synthesized molecule is not a linear checklist but an iterative process of generating and confirming a hypothesis. Our initial hypothesis is derived directly from the synthetic route: the reaction of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione with a strong chlorinating agent like phosphoryl chloride is expected to yield the target compound, this compound.[5]

However, this hypothesis requires rigorous proof. No single analytical technique is sufficient; instead, we rely on a suite of orthogonal methods that provide complementary information.

-

Mass Spectrometry (MS): Acts as the initial gatekeeper, confirming the molecular weight and, with high resolution, the elemental formula.

-

Nuclear Magnetic Resonance (NMR): Provides the architectural blueprint of the molecule, mapping the C-H framework and establishing atom-to-atom connectivity.

-

Infrared (IR) Spectroscopy: Offers a rapid check for the presence or absence of key functional groups, confirming the chemical transformation.

-

Chemical Reactivity: Serves as a functional proof, where the observed reactivity of the molecule must align with its proposed structure.

This integrated workflow ensures that each piece of evidence corroborates the others, leading to an undeniable structural assignment.

Figure 1: The integrated workflow for structural elucidation, emphasizing the synergy between synthesis, purification, and orthogonal analytical techniques.

Chapter 2: Synthesis and Purification: Ensuring Analytical Integrity

The quality of all subsequent analytical data hinges on the purity of the starting material. The synthesis of this compound is reliably achieved via the chlorination of its corresponding dione precursor.

Experimental Protocol: Synthesis

-

Reaction Setup: To 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq), add excess phosphoryl chloride (POCl₃, approx. 5-10 volumes).

-

Heating: Heat the mixture to 120 °C and maintain for 1-2 hours.[5] The use of POCl₃ is critical; it serves as both the chlorinating agent and a dehydrating solvent, driving the tautomeric equilibrium of the dione towards the diol form, which is subsequently chlorinated.

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and pour it over ice water. The organic phase is then washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove bulk water.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product must be purified by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate the target compound from any partially reacted materials or byproducts. Only a chromatographically pure sample should be submitted for structural analysis.

Chapter 3: Mass Spectrometry: The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the first analytical checkpoint. It provides the exact mass of the molecule, allowing for the confident determination of its elemental composition.

Experimental Protocol: HRMS

-

Technique: Electrospray Ionization (ESI) is typically used, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

Data Interpretation: A Self-Validating System

The key to trustworthiness in the MS data for this compound lies in the distinct isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks.

-

[M+H]⁺: Contains two ³⁵Cl atoms.

-

[M+2+H]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4+H]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing an immediate and powerful validation of the presence of two chlorine atoms.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₈Cl₂N₂ | Based on the precursor and reaction.[6] |

| Monoisotopic Mass | 202.00645 Da | The calculated exact mass for C₈H₈³⁵Cl₂N₂.[7] |

| [M+H]⁺ (HRMS) | 203.01373 m/z | The measured mass should be within 5 ppm of this value. |

| Isotopic Ratio (M:M+2:M+4) | ~100:65:10 (or 9:6:1) | The characteristic signature for a dichlorinated compound. |

Confirming the elemental composition via HRMS provides the first robust piece of evidence, validating the molecular formula before proceeding to the more complex task of mapping its connectivity.

Chapter 4: NMR Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.

¹H NMR: Mapping the Protons

The proton NMR provides the initial sketch of the hydrogen environment.

-

Experimental Data: The literature reports a spectrum in CDCl₃ with signals at δ 1.8 (br s, 4H), 2.73 (br s, 2H), and 2.88 (br s, 2H).[5]

-

Interpretation:

-

δ ~1.8 ppm (4H): This multiplet corresponds to the four protons at the C6 and C7 positions, which are in a standard aliphatic environment.

-

δ ~2.7-2.9 ppm (4H): These two distinct signals correspond to the protons at the C5 and C8 positions. Their downfield shift relative to the C6/C7 protons is due to their proximity to the electron-withdrawing pyrimidine ring.

-

Signal Broadness: The broad, poorly resolved nature of the signals suggests potential conformational flexing of the tetrahydro ring at room temperature. Running a variable-temperature (VT) NMR experiment could potentially resolve these into sharper, more defined multiplets.

-

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR, especially when paired with a DEPT-135 experiment, confirms the carbon types.

-

Expected Signals: Due to the molecule's C₂ symmetry, we expect 6 distinct carbon signals .

-

DEPT-135 Causality: This experiment is crucial for validation. It will show three negative-phase signals, confirming the presence of the three sets of CH₂ groups (C5/C8, C6/C7), and will be silent for the four quaternary carbons (C2, C4, C4a, C8a). This directly validates the hydrogen distribution across the carbon framework.

2D NMR: Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the spin-spin coupling network within the tetrahydro ring. A clear correlation path from the protons at C5 through to C8 will definitively establish the cyclohexene fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon it is attached to, allowing for the confident assignment of the ¹³C signals for C5, C6, C7, and C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural arbiter. It reveals 2- and 3-bond correlations between protons and carbons, locking the molecular fragments together. The key correlations to look for are:

-

Protons at C5 and C8 correlating to the quaternary carbons C4 and C4a .

-

Protons at C5 and C8 also correlating to the bridgehead carbon C8a .

-

These HMBC correlations are non-negotiable proofs. They bridge the aliphatic tetrahydro ring to the dichlorinated pyrimidine ring, confirming the complete quinazoline scaffold.

Figure 2: Key HMBC correlations from protons at C5 and C8 that unambiguously confirm the fusion of the tetrahydro and dichloropyrimidine rings.

| Technique | Result | Structural Confirmation |

| ¹H NMR | ~3 signals, integrals 4H, 2H, 2H | Confirms 8 protons in the tetrahydro ring. |

| ¹³C NMR | 6 unique carbon signals | Consistent with molecular symmetry. |

| DEPT-135 | 3 CH₂ signals, 4 quaternary C signals | Validates carbon types and hydrogen distribution. |

| COSY | Correlations between C5-H, C6-H, C7-H, C8-H | Confirms the cyclohexene fragment connectivity. |

| HSQC | Links proton signals to their attached carbons | Assigns the aliphatic carbon resonances. |

| HMBC | Correlations from C5/C8 protons to C4/C4a | Locks the two ring systems together. |

Chapter 5: Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides a rapid and effective confirmation that the intended chemical transformation has occurred. The analysis focuses on the disappearance of precursor functional groups and the appearance of those expected in the product.

Expected Spectral Features

-

Disappearance of Precursor Bands: The most critical observation is the complete absence of a strong C=O stretching band around 1650-1700 cm⁻¹ and the broad N-H stretching bands from the starting 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This confirms the successful conversion of the dione.

-

Appearance of Product Bands:

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the tetrahydro ring.

-

~1500-1620 cm⁻¹: Aromatic/heterocyclic C=C and C=N stretching vibrations characteristic of the quinazoline core.

-

~600-800 cm⁻¹: C-Cl stretching vibrations.

-

Chapter 6: Chemical Reactivity: A Functional Confirmation

A powerful, classical method to validate a proposed structure is to demonstrate that it undergoes chemical reactions consistent with its architecture. The 2,4-dichloroquinazoline system is well-known for its susceptibility to regioselective nucleophilic aromatic substitution (SₙAr), with the C4 position being significantly more reactive than the C2 position under mild conditions.[1][4][8]

Protocol: Regioselective Amination

-

Dissolve the purified this compound (1.0 eq) in a suitable solvent like THF or ethanol.

-

At room temperature, add a primary amine such as benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.

-

Stir the reaction for 0.5-3 hours and monitor by TLC for the consumption of starting material and the formation of a single major product.[1]

-

Isolate and purify the product.

Analysis and Expected Outcome

-

Mass Spectrometry: The product's mass will correspond to the addition of the aminobenzyl group and the loss of one HCl molecule.

-

NMR Spectroscopy: The key validation comes from an HMBC experiment on the new product. A clear correlation should be observed between the N-H proton of the newly added amine (or the benzylic CH₂ protons) and the C4 carbon of the quinazoline ring. This provides definitive, functional proof of the chlorine atom's position at C4 and, by extension, confirms the overall architecture of the parent compound. This experiment validates the electronic properties predicted by the proposed structure.

Conclusion: A Synthesis of Evidence

The unambiguous structural elucidation of this compound is not achieved by a single measurement but by the cohesive synthesis of evidence from multiple, orthogonal analytical techniques.

-

HRMS confirms the correct elemental formula and the presence of two chlorine atoms via the isotopic pattern.

-

1D and 2D NMR experiments collaboratively build the molecular skeleton, piece by piece, and then lock the fragments together with undeniable long-range correlations.

-

IR spectroscopy validates the successful chemical transformation by confirming the functional groups present.

-

Regioselective chemical reaction provides a functional proof that the molecule's electronic properties behave as predicted by the proposed structure.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structure's identity, a non-negotiable requirement for its use in regulated environments like drug development and for building complex molecular architectures.

References

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024-01-18). Journal of Chemistry. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024-12-20). National Institutes of Health. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025-03-15). Chemistry Stack Exchange. [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2018). Journal of Physics: Conference Series. [Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

This compound - PubChemLite. PubChemLite. [Link]

-

Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. ACG Publications. [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (2012). Tetrahedron Letters. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024-09-27). Research and Reviews: Journal of Chemistry. [Link]

-

Some core structures of quinazoline: quinazoline (1a), 2,3-dihydroquinazolin-4(1H). ResearchGate. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (2022). National Institutes of Health. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound | 1127-85-1 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. PubChemLite - this compound (C8H8Cl2N2) [pubchemlite.lcsb.uni.lu]

- 8. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, a key heterocyclic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, its strategic importance as a synthetic building block, and methodologies for its synthesis and characterization. We will explore the rationale behind its application in constructing libraries of bioactive molecules, with a focus on its role in the discovery of enzyme inhibitors.

Executive Summary: The Strategic Value of a Dichlorinated Intermediate

This compound is not an end-product therapeutic but rather a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its significance lies in the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective nucleophilic substitution. This property enables medicinal chemists to introduce a variety of functional groups at the 2- and 4-positions of the quinazoline ring, thereby creating a library of analogues for structure-activity relationship (SAR) studies. The tetrahydro- prefix indicates a saturated cyclohexane ring fused to the pyrimidine core, providing a three-dimensional structure that can be further modified to optimize pharmacokinetic and pharmacodynamic properties. This scaffold has been instrumental in the development of compounds targeting enzymes such as dihydrofolate reductase (DHFR) and topoisomerase II, highlighting its broad applicability in oncology and infectious disease research.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the purity of its derivatives.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂N₂ | [1][2][3] |

| Molecular Weight | 203.07 g/mol | [1][2][3] |

| CAS Number | 1127-85-1 | |

| Appearance | Solid | [2] |

| Melting Point | 72-73 °C | [4] |

| Boiling Point (Predicted) | 325.6±42.0 °C | [4] |

| Density (Predicted) | 1.385±0.06 g/cm³ | [4] |

The Role of this compound in Drug Discovery and Development

The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The dichlorinated version is particularly valuable as it serves as a versatile platform for generating diverse molecular architectures.

A Scaffold for Enzyme Inhibition

Research has demonstrated that the tetrahydroquinazoline moiety can be elaborated to create potent inhibitors of various enzymes. By acting as a synthetic intermediate, this compound has been pivotal in the development of:

-

Dihydrofolate Reductase (DHFR) Inhibitors: Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as nonclassical inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii, as well as for their antitumor properties. This highlights the potential of this scaffold in developing novel antifolate therapeutics.

-

Topoisomerase IIα Inhibitors: Novel 6-amino-tetrahydroquinazoline derivatives have been identified as inhibitors of human topoisomerase IIα (topoIIα). These compounds are of particular interest as they do not act as topoII poisons, a mechanism associated with the development of secondary leukemias, suggesting a potentially safer profile for anticancer drugs.

Synthetic Strategy: Leveraging Differential Reactivity

The two chlorine atoms on the quinazoline ring exhibit different reactivity towards nucleophiles, a feature that is exploited in synthetic strategies. The C4-chloro group is generally more susceptible to nucleophilic substitution than the C2-chloro group. This allows for a stepwise functionalization, first at the 4-position and subsequently at the 2-position, enabling the controlled synthesis of disubstituted quinazolines with distinct functionalities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione with an excess of phosphoryl chloride (POCl₃).

-

Rationale: Phosphoryl chloride serves as both the solvent and the chlorinating agent, converting the hydroxyl groups of the dione tautomer into chloro groups. The excess ensures the reaction goes to completion.

-

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Rationale: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Rationale: This step is crucial for simplifying the subsequent workup and purification process.

-

-

Aqueous Workup: Carefully quench the reaction residue by slowly adding it to a beaker of ice water with vigorous stirring. The crude product will precipitate out.

-

Rationale: The addition to ice water hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which is insoluble in water.

-

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

-

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Rationale: The sodium bicarbonate wash neutralizes any residual acidic components, while the brine wash helps to remove any remaining water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Rationale: The removal of water is essential before concentrating the solvent to prevent any potential side reactions.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Rationale: Column chromatography separates the desired product from any unreacted starting material and reaction byproducts based on their differential polarity.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Diagram of the Analytical Workflow

Sources

- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS: 1127-85-1): Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, reactivity, and strategic applications of this versatile intermediate. The content is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights to empower your research endeavors.

Introduction: The Strategic Importance of the Tetrahydroquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The partially saturated 5,6,7,8-tetrahydroquinazoline variant offers a unique three-dimensional geometry compared to its aromatic counterpart, enabling access to novel chemical space and improved pharmacokinetic properties. This compound, with its two reactive chloro-substituents at key positions, serves as a highly valuable and versatile precursor for the synthesis of diverse libraries of bioactive molecules, particularly as inhibitors of kinases and dihydrofolate reductase (DHFR).[1][2]

This guide will provide a detailed exploration of this compound, from its fundamental properties and synthesis to its strategic deployment in the synthesis of pharmacologically relevant molecules.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1127-85-1 | [3] |

| Molecular Formula | C₈H₈Cl₂N₂ | |

| Molecular Weight | 203.07 g/mol | |

| IUPAC Name | This compound | [4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 72-73 °C | [3] |

| Boiling Point (Predicted) | 325.6 ± 42.0 °C | [3] |

| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [3] |

| SMILES | Clc1nc(Cl)c2CCCCc2n1 | |

| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N |

Synthesis of this compound

The most common and direct synthesis of the title compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.

Synthetic Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of quinazoline diones.[1]

Materials:

-

5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (8.0 g)

-

Phosphorus oxychloride (POCl₃, 40 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (8.0 g) and phosphorus oxychloride (40 mL).

-

Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Dissolve the residue in ethyl acetate (400 mL) and transfer to a separatory funnel.

-

Wash the organic phase sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude residue.

-

Purify the residue by column chromatography on silica gel to afford this compound as a yellow solid (Expected yield: ~4.0 g, 57%).[1]

Structural Characterization

Accurate structural confirmation is paramount. The following data is characteristic of this compound.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H).[1]

The broad singlets are characteristic of the methylene protons of the tetrahydroquinazoline ring system. The chemical shifts are consistent with the electron-withdrawing nature of the dichloropyrimidine ring.

Mass Spectrometry

-

MS (ESI): m/z 203.1 [M+H]⁺.[1]

The mass spectrum shows a molecular ion peak corresponding to the protonated molecule, confirming the molecular weight of the compound. The isotopic pattern for two chlorine atoms should be observable.

Reactivity and Mechanistic Insights: The SNAr Reaction

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SₙAr).

Regioselectivity

The pyrimidine ring is inherently electron-deficient, and this is further amplified by the two electronegative chlorine atoms, making the C2 and C4 positions highly electrophilic. For 2,4-dichloroquinazoline systems, nucleophilic attack is highly regioselective and preferentially occurs at the C4 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

Caption: Generalized SNAr mechanism at the C4 position.

This high regioselectivity allows for a stepwise and controlled functionalization of the tetrahydroquinazoline core. The remaining chloro group at the C2 position can then be substituted under more forcing conditions or by using a more reactive nucleophile, enabling the synthesis of 2,4-disubstituted derivatives with different substituents at each position.

Representative Protocol for C4-Amination

The following is a representative protocol for the selective amination at the C4 position, adapted from procedures for related 2,4-dichloroquinazolines.

Materials:

-

This compound (1.0 mmol)

-

Primary or secondary amine (1.0-1.2 mmol)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Anhydrous solvent (e.g., THF, Dioxane, or Ethanol) (10 mL)

Procedure:

-

Dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.0-1.2 mmol) followed by the base (Et₃N or DIPEA, 1.5 mmol).

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). Reactions with aliphatic amines are often complete at room temperature, while reactions with less nucleophilic anilines may require heating.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline derivative.

Applications in Drug Discovery

The 2,4-disubstituted 5,6,7,8-tetrahydroquinazoline scaffold is a key feature in a variety of pharmacologically active agents.

Dihydrofolate Reductase (DHFR) Inhibitors

Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been extensively investigated as nonclassical antifolates.[1][2] These compounds act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts cellular replication, making it an attractive target for anticancer and antimicrobial therapies. The 2,4-diamino substitution pattern is critical for mimicking the binding of the natural substrate, dihydrofolic acid, to the active site of the enzyme.

Kinase Inhibitors

The quinazoline scaffold is a well-established platform for the design of kinase inhibitors. The ability to introduce diverse substituents at the C2 and C4 positions of the tetrahydroquinazoline ring allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in cancer and inflammatory diseases.

Other Therapeutic Areas

The versatility of the this compound intermediate allows for its use in the synthesis of compounds targeting a wide range of other biological targets, including but not limited to, agents for central nervous system disorders and cardiovascular diseases.[3]

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its predictable and highly regioselective reactivity in nucleophilic aromatic substitution reactions allows for the controlled and systematic elaboration of the tetrahydroquinazoline scaffold. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower medicinal chemists to leverage this valuable intermediate in the design and synthesis of the next generation of therapeutic agents.

References

- CN101475537A - Preparation of 2,4-dichloroquinazoline. Google Patents.

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Wiley-VCH. Wiley Online Library. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound | C8H8Cl2N2 | CID 12602864. PubChem. Available at: [Link]

-

2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. ChemSynthesis. Available at: [Link]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. Available at: [Link]

Sources

- 1. This compound | 1127-85-1 [chemicalbook.com]

- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C8H8Cl2N2 | CID 12602864 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This compound is a pivotal building block in medicinal chemistry and drug discovery. Its unique chemical architecture, featuring a fused pyrimidine ring system with two reactive chlorine atoms, makes it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The chlorine atoms at the 2 and 4 positions serve as excellent leaving groups, readily displaced by various nucleophiles, thereby enabling the introduction of a wide range of functional groups and the exploration of vast chemical space. This adaptability has led to its use in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. A thorough understanding of the synthetic routes to this key intermediate, starting from readily available materials, is therefore of paramount importance for researchers in the field.

This technical guide provides a detailed exploration of the primary synthetic pathways to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and comprehensive, field-proven protocols.

Core Synthetic Strategy: From Cyclohexanone Derivatives to the Tetrahydroquinazoline Scaffold

The most prevalent and economically viable synthetic strategies for this compound commence with derivatives of cyclohexanone. The overarching approach involves the construction of the 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione intermediate, which is subsequently chlorinated to yield the final product. Two principal pathways for the synthesis of this crucial dione intermediate will be discussed in detail.

Diagram of the Overall Synthetic Strategy

Caption: Overview of the two primary synthetic pathways to this compound.

Pathway A: The 2-Oxocyclohexanecarboxamide Route

This pathway represents a direct and atom-economical approach, utilizing cyclohexanone and urea as the primary starting materials.

Step 1: Synthesis of 2-Oxocyclohexanecarboxamide

The initial step involves the condensation of cyclohexanone with urea to form a spirocyclic intermediate, which is then hydrolyzed in situ to yield 2-oxocyclohexanecarboxamide.

Causality of Experimental Choices:

-

Excess Cyclohexanone: Using a stoichiometric excess of cyclohexanone serves a dual purpose: it acts as both a reactant and a solvent, driving the reaction towards completion.

-

Ammonium Carbonate: The addition of ammonium carbonate can facilitate the reaction, likely by promoting the formation of reactive intermediates.

-

Azeotropic Water Removal: The reaction generates water, which can inhibit the equilibrium. Refluxing with a solvent like xylene allows for the azeotropic removal of water, thus favoring product formation.

-

Controlled pH Hydrolysis: The subsequent hydrolysis of the spirolactam intermediate to the desired carboxamide is pH-sensitive. Maintaining the pH between 0.8 and 2.3 is crucial for maximizing the yield and preventing side reactions[1].

Experimental Protocol: Synthesis of 2-Oxocyclohexanecarboxamide [1]

-

To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (2.0 to 4.0 molar equivalents) and heat to approximately 135-140°C.

-

A mixture of urea (1.0 molar equivalent) and ammonium carbonate (0.2 molar equivalents) is added portion-wise to the heated cyclohexanone.

-

The reaction mixture is heated to reflux, and water is removed azeotropically.

-

Once the evolution of water ceases, the hot reaction mixture is carefully added to water (approximately 1100 parts per mole of urea) preheated to 95-100°C.

-

The aqueous slurry is then acidified to a pH of 1.4-2.0 using a mineral acid such as sulfuric acid, while maintaining the temperature.

-

The resulting solution is cooled, and the pH is adjusted to 5.0 with a base (e.g., 50% sodium hydroxide) to precipitate the product.

-

The solid 2-oxocyclohexanecarboxamide is collected by filtration, washed with water, and dried.

Data Presentation: Reaction Parameters for 2-Oxocyclohexanecarboxamide Synthesis

| Parameter | Value/Condition | Rationale |

| Cyclohexanone:Urea Ratio | >2:1 | Reactant and solvent |

| Temperature | 135-140°C | Promotes condensation |

| Hydrolysis pH | 1.4-2.0 | Optimizes yield |

| Solvent (optional) | Xylene | Azeotropic water removal |

Step 2: Cyclocondensation to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

The formed 2-oxocyclohexanecarboxamide is then cyclized with another equivalent of urea to form the quinazolinedione ring system.

Causality of Experimental Choices:

-

Strong Base/Acid Catalysis: This cyclocondensation reaction typically requires either a strong base (like sodium ethoxide) or a strong acid to facilitate the intramolecular cyclization and dehydration. The choice of catalyst can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione from 2-Oxocyclohexanecarboxamide

-

In a suitable solvent such as ethanol, dissolve 2-oxocyclohexanecarboxamide (1.0 molar equivalent) and urea (1.0 to 1.2 molar equivalents).

-

Add a catalytic amount of a strong base (e.g., sodium ethoxide) or a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a basic catalyst was used, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product. If an acidic catalyst was used, carefully pour the mixture into ice-water.

-

Collect the solid 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione by filtration, wash with water and a cold solvent (e.g., ethanol), and dry.

Pathway B: The Ethyl 2-Oxocyclohexanecarboxylate Route

This alternative pathway begins with the synthesis of ethyl 2-oxocyclohexanecarboxylate, which then undergoes cyclocondensation with urea.

Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This β-keto ester is prepared from cyclohexanone and a source of the ethoxycarbonyl group, typically diethyl carbonate, in the presence of a strong base.

Causality of Experimental Choices:

-

Strong Base: A strong base, such as sodium hydride (NaH) or sodium ethoxide, is required to deprotonate the α-carbon of cyclohexanone, forming an enolate that can then attack the diethyl carbonate.

-

Anhydrous Conditions: Sodium hydride reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate [2]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.6 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Add diethyl carbonate (1.2 molar equivalents) and heat the mixture to reflux for 1 hour.

-

Cool the mixture and add a solution of cyclohexanone (1.0 molar equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux for an additional 1.5 hours.

-

After cooling, carefully quench the reaction with a dilute acid (e.g., 3N HCl) until neutral.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate.

Step 2: Cyclocondensation with Urea

Ethyl 2-oxocyclohexanecarboxylate reacts with urea in the presence of a base to form the desired 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.

Causality of Experimental Choices:

-

Base-Catalyzed Condensation: A base, such as sodium ethoxide, is used to facilitate the condensation reaction between the ester and urea.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione from Ethyl 2-Oxocyclohexanecarboxylate

-

In a reaction vessel, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) and urea (1.0 to 1.2 molar equivalents) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.1 molar equivalents).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water and cold ethanol, and dry to yield 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.

Final Step: Chlorination to this compound

The final step in the synthesis is the conversion of the hydroxyl groups (in the tautomeric form of the dione) to chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively converts the amide and enol functionalities of the quinazolinedione to the corresponding chlorides. It also serves as the reaction solvent.

-

Elevated Temperature: The reaction requires heating to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

-

In a fume hood, carefully add 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione to an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Data Presentation: Summary of Yields and Conditions

| Reaction Step | Starting Materials | Key Reagents | Typical Yield |

| Pathway A: Step 1 | Cyclohexanone, Urea | H₂SO₄ | Good |

| Pathway A: Step 2 | 2-Oxocyclohexanecarboxamide, Urea | NaOEt or H₂SO₄ | Moderate to Good |

| Pathway B: Step 1 | Cyclohexanone, Diethyl carbonate | NaH | ~80%[2] |

| Pathway B: Step 2 | Ethyl 2-oxocyclohexanecarboxylate, Urea | NaOEt | Good |

| Final Chlorination | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | POCl₃ | Good |

Conclusion: A Versatile and Accessible Synthetic Platform

The synthesis of this compound from readily available starting materials like cyclohexanone and urea provides a robust and versatile platform for the development of novel therapeutics. Both the 2-oxocyclohexanecarboxamide and the ethyl 2-oxocyclohexanecarboxylate pathways offer viable routes to the key 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione intermediate. The choice between these pathways may depend on factors such as reagent availability, scale, and desired purity. The subsequent chlorination is a reliable transformation that furnishes the target molecule in good yield. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access this important synthetic building block.

References

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- To be populated with actual URLs

- Process for the preparation of cyclohexanone-2-carboxamide. Google Patents.

- To be populated with actual URLs

- To be populated with actual URLs

Sources

The Multifaceted Biological Activities of Quinazoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3][4][5] This has rendered the quinazoline scaffold a "privileged structure," consistently appearing in a multitude of clinically approved drugs and compounds under investigation.[1][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of quinazoline derivatives, delving into their mechanisms of action, providing exemplary experimental protocols, and offering insights into their therapeutic potential.

I. Anticancer Activity: A Dominant Therapeutic Arena

Quinazoline derivatives have emerged as a particularly successful class of anticancer agents, with several approved drugs targeting key oncogenic pathways.[8][9][10][11] Their multifaceted mechanisms of action contribute to their potent antitumor effects.

A. Mechanism of Action: Targeting the Engines of Cancer Proliferation

A primary and well-established mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) frequently overexpressed or mutated in various cancers, notably non-small-cell lung cancer (NSCLC).[12][13][14] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][12]

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Several quinazoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[8][9][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[8][15][16] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[8][9]

PARP enzymes, particularly PARP-1, play a vital role in DNA repair.[8] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to the accumulation of DNA damage and cell death. Some quinazoline derivatives have been identified as potent PARP-1 inhibitors, offering a targeted therapeutic strategy for specific cancer types.[8]

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of quinazoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

C. Data Presentation: IC50 Values of Representative Anticancer Quinazolines

| Compound | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Gefitinib | A549 (NSCLC) | EGFR | 0.015 | [14] |

| Erlotinib | NCI-H460 (NSCLC) | EGFR | 0.06 | [8] |

| Compound 15 | HeLa (Cervical) | Tubulin | Micromolar range | [8] |

| Compound 44 | MCF-7 (Breast) | Apoptosis Inducer | More potent than cisplatin | [8] |

| Compound 23 | Ba/F3 EGFR L858R/T790M/C797S | Allosteric EGFR Inhibitor | 0.05 | [12] |

II. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogens.[1][17][18]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, some quinazoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to bacterial cell death.[17]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of certain quinazoline derivatives may facilitate their insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard in vitro method to quantify the antimicrobial activity of a compound.

Methodology:

-

Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare a two-fold serial dilution of the quinazoline derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be observed visually or by measuring the optical density at 600 nm.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

C. Data Presentation: Antimicrobial Activity of Quinazoline Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Naphthyl-substituted quinazolinones | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | [17] |

| Amide-substituted quinazolinones | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | [17] |

| 2,3-disubstituted quinazolinones | Gram-positive and Gram-negative bacteria | Antibacterial | [19] |

| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial | [1] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and quinazoline derivatives have shown promise as anti-inflammatory agents.[20][21]

A. Mechanism of Action: Quelling Inflammatory Signals

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some quinazoline derivatives can dually inhibit COX-2 and 5-LOX, enzymes responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[22]

-

Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain quinazoline derivatives can suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[22]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the anti-inflammatory activity of a compound.

Methodology:

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the quinazoline derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The success of quinazoline-based drugs in oncology has paved the way for their exploration in other therapeutic areas, including infectious and inflammatory diseases. Future research should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation quinazoline-based therapeutics. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Vertex AI Search. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH.

- Vertex AI Search. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

- Vertex AI Search. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.

- Vertex AI Search. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.

- Vertex AI Search. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Vertex AI Search. (n.d.). Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI.

- Vertex AI Search. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.

- Vertex AI Search. (n.d.). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR.

- Vertex AI Search. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar.

- Vertex AI Search. (n.d.). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications.

- Vertex AI Search. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Vertex AI Search. (n.d.). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed.

- Vertex AI Search. (n.d.). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed.

- Vertex AI Search. (n.d.). Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences.

- Vertex AI Search. (n.d.). Biological activity of Quinazoline: A Review - ResearchGate.

- Vertex AI Search. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate.

- Vertex AI Search. (n.d.). 3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial.

- Vertex AI Search. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.

- Vertex AI Search. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate.

- Vertex AI Search. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.

- Vertex AI Search. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.

- Vertex AI Search. (n.d.). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Vertex AI Search. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR.

- Vertex AI Search. (n.d.). Design and synthesis of quinazoline derivatives as potential anticancer agents.

- Vertex AI Search. (n.d.). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH.

- Vertex AI Search. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF - ResearchGate.

- Vertex AI Search. (n.d.). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications.

- Vertex AI Search. (n.d.). (PDF) Quinazoline derivatives: Synthesis and bioactivities - ResearchGate.

- Vertex AI Search. (n.d.). Synthesis of Quinazoline Derivatives | Bentham Science.

- Vertex AI Search. (n.d.). Synthesis and Anti-inflammatory Evaluation of Some New Quinazoline Derivatives.

- Vertex AI Search. (n.d.). Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.

- Vertex AI Search. (n.d.). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed.

- Vertex AI Search. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC - NIH.

- Vertex AI Search. (n.d.). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives - FABAD Journal of Pharmaceutical Sciences.

- Vertex AI Search. (n.d.). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.

- Vertex AI Search. (n.d.). Reviewing the Pharmacological Impact of Quinazoline Derivatives - Bioengineer.org.

- Vertex AI Search. (n.d.). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH.

- Vertex AI Search. (n.d.). FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate.

- Vertex AI Search. (n.d.). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC - NIH.

- Vertex AI Search. (n.d.). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds.

- Vertex AI Search. (n.d.). Quinazoline derivatives with antibacterial activity. - ResearchGate.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijmpr.in [ijmpr.in]

- 5. researchgate.net [researchgate.net]

- 6. ijpba.info [ijpba.info]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. rphsonline.com [rphsonline.com]

- 19. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemist's Gateway: A Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

For the discerning researcher in drug discovery and development, the strategic value of a versatile chemical scaffold cannot be overstated. Among these, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline stands out as a pivotal intermediate, a readily functionalized core that serves as a launchpad for a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, from its synthesis and chemical behavior to its application in the creation of potent therapeutics, particularly in the realm of kinase and dihydrofolate reductase inhibitors.

The Core Scaffold: Synthesis and Physicochemical Properties

This compound (CAS Number: 1127-85-1) is a solid, heterocyclic compound with a molecular weight of 203.07 g/mol . Its strategic importance lies in the two chlorine atoms attached to the pyrimidine ring, which are amenable to sequential and regioselective substitution, opening a gateway to a multitude of derivatives.

Synthesis of the Dichoro Scaffold

The most common and efficient synthesis of this compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-